molecular formula C14H28N2O2 B2701923 tert-butyl3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate CAS No. 2287316-08-7

tert-butyl3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate

Cat. No.: B2701923
CAS No.: 2287316-08-7
M. Wt: 256.39
InChI Key: GMVGUCOAUSFPAY-UHFFFAOYSA-N
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Description

tert-butyl3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate is a specialized pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and dual substituents—a tert-butyl group and an aminomethyl group—at the 3-position of the pyrrolidine ring. This compound is characterized by its sterically congested structure, which arises from the bulky tert-butyl group and the flexible aminomethyl moiety. The Boc group enhances solubility in organic solvents and protects the pyrrolidine nitrogen during synthetic processes, making the compound a valuable intermediate in pharmaceutical and agrochemical synthesis .

Molecular Formula: Estimated as C₁₃H₂₆N₂O₂ (based on structural analogs).
Molecular Weight: ~254.36 g/mol.
Key Features:

  • Dual Functionalization: The 3-aminomethyl group provides a reactive primary amine site for further derivatization.
  • Chirality: The asymmetric carbon at the 3-position (if present) could lead to stereochemical complexity in downstream applications.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-12(2,3)14(9-15)7-8-16(10-14)11(17)18-13(4,5)6/h7-10,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVGUCOAUSFPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable aminomethyl-substituted pyrrolidine derivativeThe reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to improved safety and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-butyl3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of the target molecule, thereby altering its activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features References
This compound C₁₃H₂₆N₂O₂ 254.36 3-(aminomethyl), 3-tert-butyl High steric hindrance, Boc-protected amine -
1-tert-Butoxycarbonyl-3-pyrrolidone C₉H₁₅NO₃ 185.22 3-ketone Lactam structure, polar carbonyl group
2-(Aminomethyl)piperidine C₆H₁₄N₂ 114.19 2-(aminomethyl) 6-membered ring, higher basicity
tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate C₉H₁₈N₂O₂ 186.25 3-amino Less steric bulk, chiral center
tert-butyl 2-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate C₁₂H₂₄N₂O₂ 228.34 2-(aminomethyl), 3,3-dimethyl Positional isomer, lower molecular weight
tert-butyl (3S)-3-(3-aminophenoxy)pyrrolidine-1-carboxylate C₁₅H₂₂N₂O₃ 278.35 3-(3-aminophenoxy) Aromatic ether, conjugation potential

Key Comparative Insights

Ring Size and Basicity

  • Piperidine vs. Pyrrolidine: 2-(Aminomethyl)piperidine (6-membered ring) exhibits higher basicity due to reduced ring strain compared to pyrrolidine derivatives (5-membered rings) . The target compound’s pyrrolidine core may confer faster reaction rates in nucleophilic substitutions due to greater ring strain.

Substituent Effects

  • Electronic Effects: Unlike the aromatic ether substituent in tert-butyl (3S)-3-(3-aminophenoxy)pyrrolidine-1-carboxylate (), the target’s aliphatic substituents lack π-π interaction capabilities but offer greater flexibility for conformational adjustments.

Functional Group Reactivity

  • Boc Protection : All Boc-protected analogs (e.g., –8) share enhanced stability under basic conditions but differ in deprotection kinetics due to substituent-induced steric or electronic effects.
  • Aminomethyl vs. Amino Groups: The primary amine in the target compound’s aminomethyl group is more nucleophilic than the secondary amine in tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate (), enabling diverse alkylation or acylation pathways.

Research Findings

  • Synthetic Utility: The compound in (tert-butyl 2-aminomethyl-3,3-dimethylpyrrolidine-1-carboxylate) has been used in enantioselective catalysis, suggesting that the target compound’s tert-butyl group could further enhance stereocontrol .
  • Solubility: Boc-protected pyrrolidines generally exhibit improved organic-phase solubility compared to non-protected analogs (e.g., 3-(Aminomethyl)pyridine in ), which are water-soluble due to aromatic nitrogen basicity .

Biological Activity

tert-butyl3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate, also known by its CAS number 2287316-08-7, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, supported by relevant research findings and data.

  • Molecular Formula : C12H23N2O2
  • Molecular Weight : 227.33 g/mol
  • Structure : The compound features a pyrrolidine ring with tert-butyl and aminomethyl substituents, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with appropriate reagents under controlled conditions to yield the desired product. The synthetic pathway can be optimized for yield and purity based on specific laboratory conditions.

Biological Activity

Research has indicated several areas of biological activity for this compound:

1. Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, certain pyrrolidine derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics.

2. Cytotoxicity and Apoptosis Induction

Preliminary studies indicate that related compounds can induce cytotoxic effects in cancer cell lines. For example, compounds structurally similar to this compound have been shown to affect cell viability in MCF-7 breast cancer cells through mechanisms involving apoptosis. Specific assays such as MTT or annexin V staining are commonly employed to assess these effects.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-725Apoptosis induction
Compound BHeLa30Cell cycle arrest

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Inhibition studies against human carbonic anhydrases (hCAs) reveal that some pyrrolidine derivatives can effectively inhibit these enzymes, which play crucial roles in various physiological processes. The inhibition data suggests that modifications in the chemical structure can significantly impact the binding affinity and specificity towards different hCA isoforms.

Case Studies

Several case studies highlight the biological relevance of pyrrolidine derivatives:

  • Study on Antimicrobial Properties : A study evaluating various pyrrolidine derivatives found that specific modifications enhanced their activity against gram-positive and gram-negative bacteria, demonstrating the potential of this compound in developing new antimicrobial agents.
  • Cytotoxicity Assessment : Research involving structural analogs showed that certain modifications could lead to increased cytotoxicity in cancer cell lines, suggesting a possible therapeutic application for compounds like this compound.

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